1-Chloro-2-[2-(chloromethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene is an organic compound with the molecular formula C9H10Cl2O. This compound is characterized by a benzene ring substituted with a chloro group and a 2-(chloromethoxy)ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene involves several steps. One common method includes the reaction of 1-chloro-2-ethylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .
Analyse Chemischer Reaktionen
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloro groups can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reagents and conditions used in the reactions .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene involves its interaction with specific molecular targets. The chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-[2-(chloromethoxy)ethyl]benzene can be compared with other similar compounds, such as:
1-Chloro-2-methoxybenzene: This compound has a methoxy group instead of the 2-(chloromethoxy)ethyl group, leading to different reactivity and applications.
2-Chloroethyl Chloromethyl Ether: This compound has a similar structure but lacks the benzene ring, resulting in different chemical properties and uses.
1-Chloro-2-ethoxyethane: This compound has an ethoxy group instead of the 2-(chloromethoxy)ethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10Cl2O |
---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
1-chloro-2-[2-(chloromethoxy)ethyl]benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-7-12-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
InChI-Schlüssel |
FSRHTCQGAZKPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCOCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.